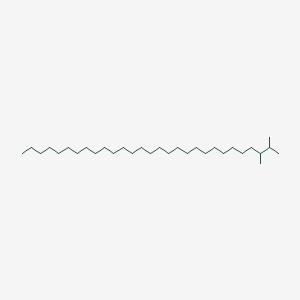
2,3-Dimethylnonacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylnonacosane is a branched hydrocarbon with the molecular formula C31H64 It is a type of alkane, which means it consists solely of carbon and hydrogen atoms connected by single bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylnonacosane can be achieved through various organic synthesis techniques. One common method involves the alkylation of smaller hydrocarbons using reagents such as alkyl halides in the presence of strong bases like sodium or potassium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that utilize catalytic hydrogenation and alkylation reactions. These methods are designed to be cost-effective and efficient, allowing for the production of significant quantities of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylnonacosane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of simpler hydrocarbons.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated or alkylated hydrocarbons.
Applications De Recherche Scientifique
2,3-Dimethylnonacosane has several scientific research applications, including:
Chemistry: Used as a model compound for studying the properties and reactions of branched alkanes.
Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Used as a lubricant and in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethylnonacosane involves its interaction with various molecular targets and pathways. In biological systems, it is known to interact with the cuticular lipids of insects, playing a role in water retention and protection against environmental stresses. The compound’s hydrophobic nature allows it to form a barrier on the surface of the insect cuticle, preventing water loss and providing protection from pathogens.
Comparaison Avec Des Composés Similaires
2,3-Dimethylnonacosane can be compared with other similar compounds, such as:
Nonacosane: A straight-chain hydrocarbon with the same number of carbon atoms but without the methyl branches.
2,3-Dimethylheptacosane: A similar branched hydrocarbon with two fewer carbon atoms.
3,11-Dimethylnonacosan-2-one: A related compound with a ketone functional group.
The uniqueness of this compound lies in its specific branching pattern, which affects its physical and chemical properties, such as melting point, boiling point, and reactivity.
Propriétés
Numéro CAS |
98264-37-0 |
|---|---|
Formule moléculaire |
C31H64 |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
2,3-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-31(4)30(2)3/h30-31H,5-29H2,1-4H3 |
Clé InChI |
MNCPKWPHMGLTCN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)
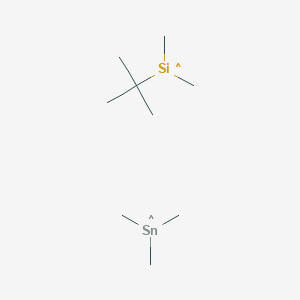
![Propanedinitrile, [3-cyano-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]-](/img/structure/B14331944.png)
![4-{[Cyclohexyl(phenyl)acetyl]oxy}-1,1-dimethylpiperidin-1-ium iodide](/img/structure/B14331952.png)

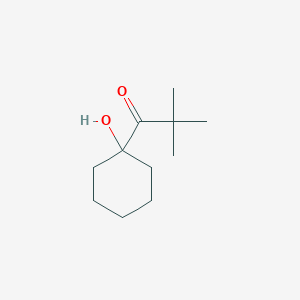
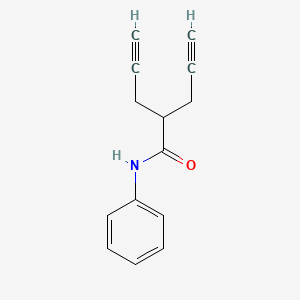
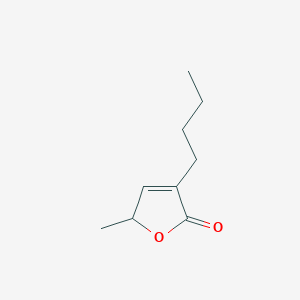
![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)
![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)
